molecular formula C15H12N4O2 B11442672 5-phenyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

5-phenyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B11442672
M. Wt: 280.28 g/mol
InChI Key: XRQWBOHOBHSLQV-UHFFFAOYSA-N
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Description

5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a phenyl group, a pyridine moiety, and an oxadiazole ring, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE stands out due to its unique combination of a phenyl group, pyridine moiety, and oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

5-phenyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-13(17-10-11-5-4-8-16-9-11)15-19-18-14(21-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20)

InChI Key

XRQWBOHOBHSLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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